molecular formula C8H7NO2S B1592557 2-(Methylsulfonyl)benzonitrile CAS No. 89942-56-3

2-(Methylsulfonyl)benzonitrile

Cat. No.: B1592557
CAS No.: 89942-56-3
M. Wt: 181.21 g/mol
InChI Key: SLNZDFDPYBTIHA-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO2S. It is a derivative of benzonitrile, where a methylsulfonyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium is often used.

Major Products Formed

    Substitution: Products include halogenated derivatives of this compound.

    Reduction: The primary amine derivative is formed.

    Oxidation: The sulfone derivative is produced.

Scientific Research Applications

2-(Methylsulfonyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)benzonitrile: This compound has the methylsulfonyl group attached to the para position of the benzene ring.

    Benzonitrile: The parent compound without the methylsulfonyl group.

    4-Methylsulfonylbenzonitrile: Another positional isomer with similar properties.

Uniqueness

2-(Methylsulfonyl)benzonitrile is unique due to the specific positioning of the methylsulfonyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical behaviors and applications compared to its isomers .

Properties

IUPAC Name

2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZDFDPYBTIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625071
Record name 2-(Methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-56-3
Record name 2-(Methanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methanesulphonylbenzamide (34 g.) was added to phosphorus oxychloride (100 ml.) and the mixture was refluxed for 90 minutes. The excess of phosphorus oxychloride was evaporated in vacuo, and the oily residue was treated with water (200 ml.), with ice cooling. The solid which separated was filtered off, washed with water and recrystallised from ethanol to give 2-methanesulphonylbenzonitrile (27 g.), m.p. 105°-106° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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